A Technical Guide to the Structural Elucidation of 5,8-Dimethyl-9H-carbazol-3-ol
A Technical Guide to the Structural Elucidation of 5,8-Dimethyl-9H-carbazol-3-ol
Preamble: The Strategic Importance of Carbazole Scaffolds
Carbazole derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. Their rigid, planar, and electron-rich nature makes them privileged scaffolds for interacting with biological targets, most notably DNA and various enzymes. The compound 5,8-Dimethyl-9H-carbazol-3-ol is of particular interest as a key synthetic intermediate for analogues of ellipticine, a potent anticancer agent that functions as a DNA intercalator and topoisomerase II inhibitor.[1] The precise placement of substituents on the carbazole framework is critical to modulating pharmacological activity, solubility, and toxicity. Therefore, unambiguous confirmation of its molecular structure is a non-negotiable prerequisite for its use in drug discovery and development pipelines.
This guide provides a comprehensive, logic-driven approach to the complete structural elucidation of 5,8-Dimethyl-9H-carbazol-3-ol. We will move beyond a simple recitation of techniques, instead focusing on the strategic rationale behind each analytical step, demonstrating how a cascade of orthogonal data streams converges to build an irrefutable structural proof.
Chapter 1: Establishing the Molecular Blueprint - Mass Spectrometry
1.1. The Causality of Choice: Why Start with Mass Spectrometry?
Before delving into the intricate details of atomic connectivity, the primary objective is to ascertain the fundamental molecular properties: its mass and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. It provides a highly accurate mass measurement, allowing for the confident determination of the compound's elemental formula, which serves as the foundational hypothesis for all subsequent spectroscopic analysis.
1.2. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
A robust protocol for analyzing a polar, non-volatile molecule like 5,8-Dimethyl-9H-carbazol-3-ol involves Liquid Chromatography coupled with Electrospray Ionization Time-of-Flight (LC-ESI-TOF) mass spectrometry.
Protocol Steps:
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution. Further dilute this solution to ~10 µg/mL using the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Chromatographic Separation (Optional but Recommended):
-
System: An Agilent 1290 Infinity II HPLC system or equivalent.[2]
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[2]
-
Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Conditions:
1.3. Anticipated Data and Interpretation
The primary goal is to identify the protonated molecular ion, [M+H]⁺. The elemental composition is confirmed by comparing the experimentally measured accurate mass with the theoretical mass.
| Parameter | Predicted Value |
| Molecular Formula | C₁₄H₁₃NO |
| Molecular Weight | 211.0997 g/mol |
| Ionization Mode | ESI Positive |
| Theoretical [M+H]⁺ (m/z) | 212.1070 |
| Major Fragment Ions (m/z) | 197.0831 ([M+H-CH₃]⁺), 182.0592 ([M+H-2CH₃]⁺) |
Table 1: Predicted HRMS data for 5,8-Dimethyl-9H-carbazol-3-ol.
The observation of an ion at m/z ≈ 212.1070, matching the theoretical value within a narrow tolerance (e.g., < 5 ppm), validates the elemental formula C₁₄H₁₃NO. Further fragmentation analysis (MS/MS) showing sequential losses of 15 Da would strongly suggest the presence of two methyl groups, providing the first piece of structural evidence.[4][5]
Chapter 2: Functional Group Identification - Infrared Spectroscopy
2.1. The Causality of Choice: A Rapid Functional Group Screen
With the elemental formula established, Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid and effective method to confirm the presence of key functional groups predicted by the proposed structure. For 5,8-Dimethyl-9H-carbazol-3-ol, we are specifically looking for evidence of the hydroxyl (-OH) and the secondary amine (-NH-) moieties.
2.2. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR is the preferred method for solid samples as it requires minimal sample preparation.
Protocol Steps:
-
Instrument Setup: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrumental interferences.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2][3] The instrument software automatically performs the background subtraction.
2.3. Anticipated Data and Interpretation
The IR spectrum provides a "fingerprint" of the molecule's vibrational modes. The key is to identify characteristic absorption bands that correspond to specific functional groups.
| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) | Rationale |
| Hydroxyl | O-H stretch | 3200-3500 (Broad) | Confirms the presence of the alcohol group. |
| Amine | N-H stretch | 3300-3500 (Sharp/Medium) | Confirms the secondary amine of the carbazole ring.[6] |
| Aromatic C-H | C-H stretch | 3000-3100 | Indicates the presence of the aromatic carbazole core.[6] |
| Aliphatic C-H | C-H stretch | 2850-2960 | Corresponds to the two methyl groups.[7] |
| Aromatic C=C | C=C stretch | 1450-1600 | Characteristic of the aromatic ring system.[8] |
| C-N Stretch | C-N stretch | 1300-1350 | Supports the carbazole amine structure.[6] |
Table 2: Predicted FT-IR absorption bands for 5,8-Dimethyl-9H-carbazol-3-ol.
Observing these key bands provides strong, self-validating evidence for the proposed functional groups and the core carbazole structure.
Chapter 3: The Definitive Proof - Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1. The Causality of Choice: Mapping the Atomic Framework
While MS confirms the formula and IR identifies functional groups, NMR spectroscopy provides the complete, unambiguous carbon-hydrogen framework. A suite of 1D and 2D NMR experiments is required to assign every proton and carbon atom and to piece them together, confirming the substitution pattern and overall molecular architecture.
3.2. General Experimental Protocol: NMR Sample Preparation
Protocol Steps:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the compound and its residual water peak does not interfere with most signals. Crucially, it allows for the observation of exchangeable protons from the -OH and -NH groups.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.[2]
-
Instrumentation: Data should be acquired on a 400 MHz or higher field NMR spectrometer.[2]
3.3. ¹H NMR Spectroscopy: Proton Inventory and Environment
The ¹H NMR spectrum provides information on the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons).
Anticipated Data and Interpretation:
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| NH (H9) | ~10.5-11.5 | Broad Singlet | 1H | Deshielded proton on nitrogen in the heterocyclic ring. |
| OH (at C3) | ~9.0-9.5 | Broad Singlet | 1H | Phenolic proton, chemical shift can vary with concentration. |
| Aromatic (H1, H2, H4) | ~6.7-7.8 | Multiplets | 3H | Protons on the hydroxyl-substituted ring. |
| Aromatic (H6, H7) | ~7.0-8.0 | Multiplets | 2H | Protons on the dimethyl-substituted ring. |
| Methyl (at C8) | ~2.4-2.6 | Singlet | 3H | Methyl protons with no adjacent proton neighbors. |
| Methyl (at C5) | ~2.4-2.6 | Singlet | 3H | Methyl protons with no adjacent proton neighbors. |
Table 3: Predicted ¹H NMR assignments for 5,8-Dimethyl-9H-carbazol-3-ol in DMSO-d₆.
3.4. ¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. A proton-decoupled experiment is standard, where each unique carbon appears as a singlet.
Anticipated Data and Interpretation:
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C3 (C-OH) | ~150-158 | Aromatic carbon attached to electron-donating oxygen. |
| Quaternary Aromatic | ~110-145 | Includes C4a, C4b, C5, C8, C8a, C9a. |
| CH Aromatic | ~105-130 | Includes C1, C2, C4, C6, C7. |
| Methyl (C5-CH₃, C8-CH₃) | ~15-25 | Aliphatic methyl carbons. |
Table 4: Predicted ¹³C NMR chemical shift ranges for 5,8-Dimethyl-9H-carbazol-3-ol.
3.5. 2D NMR: Assembling the Puzzle
2D NMR experiments are the linchpin of structure elucidation, providing the crucial connectivity data to link the proton and carbon assignments into a coherent structure.[9]
COSY (COrrelation SpectroscopY)
The COSY experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[10] This is essential for mapping out the proton networks on the aromatic rings. A cross-peak between two proton signals indicates that they are neighbors.
Expected Correlations:
-
A cross-peak between H1 and H2.
-
Cross-peaks between H6 and H7.
-
The signal for H4 should show no COSY correlations to other aromatic protons, confirming its isolated position.
Caption: Predicted ¹H-¹H COSY correlations.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates each proton signal with the carbon to which it is directly attached (a one-bond correlation).[11][12] This allows for the definitive assignment of all protonated carbons.
Workflow:
-
Identify a proton signal in the ¹H spectrum (F2 axis).
-
Trace vertically to the cross-peak.
-
Trace horizontally to the ¹³C spectrum (F1 axis) to identify the directly bonded carbon. This process is repeated for all non-exchangeable proton signals, linking the data from Tables 3 and 4.
Caption: The integrated workflow for structure elucidation.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is the final and most powerful tool, revealing correlations between protons and carbons that are two or three bonds apart.[10][12] This is how the entire molecular puzzle is assembled, connecting the individual spin systems identified by COSY and assigning the positions of quaternary carbons and substituents.
Key Diagnostic Correlations for Final Proof:
-
C5-CH₃ Protons: Should show correlations to the quaternary C5, the protonated C6, and the quaternary fusion carbon C4a. This definitively places one methyl group at the C5 position.
-
C8-CH₃ Protons: Should show correlations to the quaternary C8, the protonated C7, and the quaternary fusion carbon C8a. This places the second methyl group at C8.
-
H4 Proton: Should show correlations to C2, C3 (the hydroxyl-bearing carbon), and the fusion carbon C4b. This confirms the position of the hydroxyl group relative to the isolated proton.
-
H1 Proton: Should show correlations to C3 (the hydroxyl-bearing carbon) and C9a, linking the two aromatic rings through the nitrogen bridge.
Caption: Key diagnostic HMBC correlations.
Chapter 4: Synthesis and Conclusion
The convergence of data from HRMS, FT-IR, ¹H NMR, ¹³C NMR, COSY, and HMBC provides a multi-layered, self-validating proof of structure. HRMS establishes the elemental formula. FT-IR confirms the required functional groups. 1D NMR provides a complete inventory of all proton and carbon atoms. Finally, 2D NMR, particularly the long-range HMBC correlations, pieces together these atoms into the single, unambiguous structure of 5,8-Dimethyl-9H-carbazol-3-ol. Each technique provides a piece of the puzzle, and only when they are all consistent can the structure be considered fully elucidated and trustworthy for its intended application in scientific research and drug development.
References
-
ResearchGate. (n.d.). FT-IR spectra of control and treated samples of carbazole. Retrieved from [Link]
- Caruso, A., & Vois, A. S. (2007). NOVEL AND EFFICIENT SYNTHESIS OF 5,8-DIMETHYL-9H- CARBAZOL-3-OL VIA A HYDROXYDEBORONATION REACTION. HETEROCYCLES, 71(10), 2203.
-
ResearchGate. (2008). ChemInform Abstract: Novel and Efficient Synthesis of 5,8-Dimethyl-9H-carbazol-3-ol via a Hydroxydeboronation Reaction. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
PubChem. (n.d.). 9H-Carbazol-3-ol, 6-amino-5,8-dimethyl-. Retrieved from [Link]
-
MDPI. (2022). Dendritic Iron(III) Carbazole Complexes: Structural, Optical, and Magnetic Characteristics. Retrieved from [Link]
-
ResearchGate. (n.d.). Fourier transform infrared spectroscopy (FTIR) spectra of carbazole... Retrieved from [Link]
-
Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of carbazole. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK proper. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Reddit. (2023). MS fragmentation of Carbazole. Retrieved from [Link]
-
ResearchGate. (2014). Theoretical NMR correlations based Structure Discussion. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Understanding theinteraction mechanism of carbazole/anthracene with N, N-dimethylformamide: NMR study substantiate carbazole sep. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation Chemistry of Tetrahydrocarbazole Analogs Relevant to Nitrogen Compounds in Heavy Crude Oils. Retrieved from [Link]
-
Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry. Retrieved from [Link]
-
NIST. (n.d.). Carbazole. Retrieved from [Link]
-
PubChemLite. (n.d.). 5,8-dimethyl-6-nitro-9h-carbazol-3-ol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Retrieved from [Link]
-
GSRS. (n.d.). 6-AMINO-5,8-DIMETHYL-9H-CARBAZOL-3-OL. Retrieved from [Link]
-
PMC. (2023). 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. Retrieved from [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

8.19 ± 0.26Inactive (>100)3 -H (Parent Compound)
1.44 ± 0.97Moderately Active4 -OH
0.73 ± 0.74 Moderately Active5 -B(OH)₂
6.59 ± 0.68Inactive (>100)
